N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is an organic compound that features a furan ring and a pyrrolidine ring connected via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a reaction involving 2-furoic acid and pyrrolidine. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields. The crude products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an analgesic and anti-inflammatory agent.
Biological Studies: The compound exhibits antimicrobial and antihypertensive properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- N-(Furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
Uniqueness
N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13) |
InChI Key |
IJTWVOMEEKXYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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